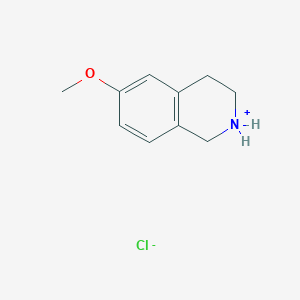

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride

Descripción general

Descripción

6-Methoxy-1,2,3,4-tetrahydroisoquinoline is a compound with the molecular weight of 163.22 . It is used in the synthesis of novel spirobicyclic Artemisinin analogues for anti-tumor activity .

Synthesis Analysis

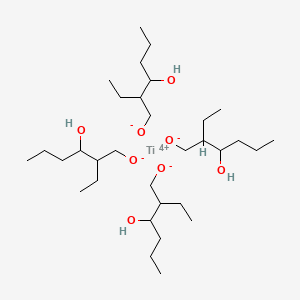

The synthesis of 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride involves cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 . Another method involves the use of methanol, 6-methoxy-3,4-dihydroisoquinoline, water, and sodium borohydride.Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES stringCl.COc1ccc2CNCCc2c1 . Chemical Reactions Analysis

The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Physical And Chemical Properties Analysis

This compound is a solid compound . The molecular weight of the compound is 199.68 .Aplicaciones Científicas De Investigación

Synthesis of Enantiopure Compounds : 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride is used in the synthesis of enantiopure compounds. For example, Forró et al. (2016) demonstrated its use in synthesizing enantiopure 6-methoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid, which is useful in the synthesis of modulators of nuclear receptors, including the liver X receptor (Forró, Megyesi, Paál, & Fülöp, 2016).

Characterization and Analysis : It also plays a role in the field of characterization and analysis. Jarraya et al. (2008) characterized a compound from the isoquinoline family, including 6-methoxy-1,2,3,4-tetrahydroisoquinoline, using NMR spectroscopy and X-ray crystallographic techniques (Jarraya et al., 2008).

Evaluation as Antiglioma Agents : Patil et al. (2010) synthesized novel tetrahydroisoquinoline analogs and evaluated their antiglioma activity. One such compound showed improved potency and selectivity on rat glioma cells (Patil et al., 2010).

Potential in Parkinson's Disease Treatment : A study by Okuda et al. (2003) investigated the neuroprotective or neurotoxic activity of 6-methoxy-1,2,3,4-tetrahydroisoquinoline derivatives, suggesting potential applications in treating Parkinson's disease (Okuda, Kotake, & Ohta, 2003).

Photoredox Reactions in Natural Products : Yokoya et al. (2023) described a useful intramolecular photoredox transformation of a related compound, demonstrating its relevance in studying biologically active marine natural products (Yokoya et al., 2023).

Cytotoxicity Studies : Research by Pingaew et al. (2013) involved synthesizing N-tosyl-1,2,3,4-tetrahydroisoquinoline derivatives and evaluating their cytotoxicity, indicating potential applications in pharmacological studies (Pingaew et al., 2013).

Antimalarial Potential : A study by Hanna et al. (2014) synthesized 1-aryl-6-hydroxy-1,2,3,4-tetrahydroisoquinoline analogues and tested them against P. falciparum, showcasing the compound's potential in antimalarial research (Hanna et al., 2014).

Radiation Biology : Hargrave et al. (2022) explored a tetrahydroisoquinoline-based microtubule disruptor in radiation biology, showing its effectiveness in pre-sensitizing breast cancer cells to radiation (Hargrave et al., 2022).

Antiglioma Activity Discovery : Mohler et al. (2006) investigated a variety of tetrahydroisoquinoline derivatives for their selectivity in blocking the growth of glioma cells, revealing potential clinical utility (Mohler et al., 2006).

Safety and Hazards

The compound has several hazard statements including H302, H312, H315, H319, H332, H335 . Precautionary measures include P233, P260, P261, P264, P270, P271, P280, P301, P312, P302, P352, P304, P304, P340, P305, P351, P338, P312, P321, P322, P330, P332, P313, P337, P313, P340, P362, P363, P403, P403, P233, P405, P501 .

Direcciones Futuras

The THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community which has resulted in the development of novel THIQ analogs with potent biological activity . This suggests that 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride and its analogs could be further explored for their potential in treating various diseases.

Mecanismo De Acción

Mode of Action

It is suggested that the compound may interact with its targets, leading to changes in cellular processes . .

Biochemical Pathways

It is known that the compound is used in the synthesis of novel spirobicyclic Artemisinin analogues for anti-tumor activity , suggesting it may influence pathways related to cell proliferation and survival.

Result of Action

Given its use in the synthesis of anti-tumor analogues

Action Environment

Factors such as pH, temperature, and the presence of other molecules could potentially affect the compound’s activity.

Análisis Bioquímico

Biochemical Properties

6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as dopamine and serotonin . This interaction can inhibit the activity of MAO, leading to increased levels of these neurotransmitters in the brain. Additionally, this compound has been found to interact with certain receptors, such as the dopamine D2 receptor, modulating its activity and influencing neurotransmission .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In neuronal cells, it has been observed to enhance the release of dopamine, thereby influencing cell signaling pathways and neurotransmission . This compound also affects gene expression, particularly genes involved in neurotransmitter synthesis and metabolism. In cancer cells, this compound has demonstrated cytotoxic effects, leading to apoptosis and inhibition of cell proliferation . It also impacts cellular metabolism by altering the activity of key metabolic enzymes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several pathways. It binds to the active site of monoamine oxidase, inhibiting its activity and preventing the breakdown of neurotransmitters . This binding interaction is crucial for its neuropharmacological effects. Additionally, this compound can modulate the activity of dopamine receptors, particularly the D2 receptor, by binding to it and altering its conformation . This modulation affects downstream signaling pathways, leading to changes in neurotransmitter release and gene expression.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods, especially when exposed to light and air . Long-term studies have shown that its effects on cellular function can persist for several hours after administration, with a gradual decline as the compound is metabolized and excreted . In in vitro studies, the compound has been observed to maintain its activity for up to 24 hours, while in vivo studies indicate a shorter duration of action due to metabolic processes .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to enhance cognitive function and improve mood by increasing neurotransmitter levels . At higher doses, it can induce neurotoxicity, leading to neuronal damage and behavioral changes . In cancer models, low doses of the compound have demonstrated anti-proliferative effects, while higher doses can cause significant cytotoxicity and apoptosis

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes demethylation and oxidation reactions . The key enzymes involved in its metabolism include cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4 . These enzymes facilitate the conversion of the compound into its metabolites, which are then excreted via the kidneys. The metabolic flux of this compound can influence the levels of its active metabolites, thereby affecting its overall pharmacological activity .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . The compound is also distributed to peripheral tissues, where it can interact with various receptors and enzymes. Transporters such as the organic cation transporter (OCT) and the dopamine transporter (DAT) play a role in its cellular uptake and distribution . The localization and accumulation of this compound within specific tissues can influence its pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. It is primarily localized in the cytoplasm, where it interacts with various enzymes and receptors . The compound can also be found in the mitochondria, where it influences mitochondrial function and energy metabolism . Post-translational modifications, such as phosphorylation, can affect its targeting to specific subcellular compartments . The localization of this compound within different organelles can modulate its biochemical and cellular effects.

Propiedades

IUPAC Name |

6-methoxy-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.ClH/c1-12-10-3-2-9-7-11-5-4-8(9)6-10;/h2-3,6,11H,4-5,7H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIUIKPQXMJJOQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(CNCC2)C=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50972647 | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

57196-62-0 | |

| Record name | Isoquinoline, 1,2,3,4-tetrahydro-6-methoxy-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57196-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methoxy-1,2,3,4-tetrahydroisoquinoline--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50972647 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the common synthetic routes to obtain 6-Methoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride?

A1: One efficient approach involves a Pictet-Spengler condensation reaction. [, ] This method utilizes an arylethylamine, which undergoes condensation with an aldehyde or ketone in the presence of an acid catalyst. For instance, reacting 3-methoxyphenethylamine with formaldehyde under acidic conditions yields the desired 6-Methoxy-1,2,3,4-tetrahydroisoquinoline, which can be subsequently converted to its hydrochloride salt. [] This salt form, represented as (1R,3R)-1,3-Dimethyl-8-hydroxy-6- methoxy-1,2,3,4-tetrahydroisoquinoline Hydrochloride, has been isolated and characterized using X-ray crystallography, revealing its orthorhombic crystal system and P212121 space group. []

Q2: Why is this compound considered a valuable building block in organic synthesis?

A2: This compound serves as a versatile precursor for synthesizing various natural products, particularly alkaloids. [, ] Its structure, characterized by the tetrahydroisoquinoline core with a methoxy substituent at the 6-position, allows for further modifications and elaborations, enabling the construction of complex molecular architectures found in natural products like Naphthylisoquinoline alkaloids. [] For instance, it has been employed in the synthesis of 8-aza-D-homo-18-norestrone methyl ether, an analog of naturally occurring steroids. []

Q3: What are the limitations of current synthetic methods for this compound, and are there any ongoing efforts to improve them?

A3: While the existing synthetic routes, such as the Pictet-Spengler condensation, are effective, they can be costly and require optimization for large-scale production. [] Research is ongoing to develop more efficient and cost-effective synthetic strategies. One promising avenue involves using readily available starting materials and exploring alternative reaction conditions to enhance yield and purity while minimizing waste generation. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

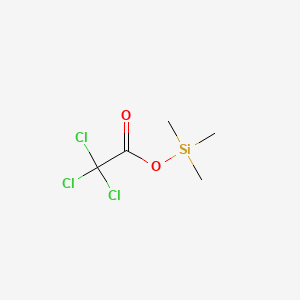

![Silane, [2-[3(or 4)-(chloromethyl)phenyl]ethyl]trimethoxy-](/img/structure/B1584940.png)

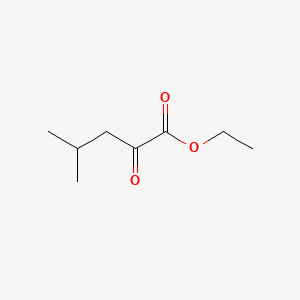

![Pentanediamide, N,N'-dibutyl-2-[(1-oxododecyl)amino]-, (2S)-](/img/structure/B1584944.png)